6-methoxy-N2-methylpyridine-2,3-diamine
Overview
Description
“6-methoxy-N2-methylpyridine-2,3-diamine” is a chemical compound with the molecular formula C7H11N3O.2ClH . It is also known by its IUPAC name “6-methoxy-N~2~-methylpyridine-2,3-diamine dihydrochloride” and is used in various industrial applications .
Molecular Structure Analysis
The molecular structure of “6-methoxy-N2-methylpyridine-2,3-diamine” is based on the molecular formula C7H11N3O.2ClH . The exact structure would be determined by the arrangement of these atoms and the bonds between them.Scientific Research Applications
Functionalization and Chemical Properties
Selective Bromination and Electrophile Introduction : 6-methoxy-N2-methylpyridine-2,3-diamine can undergo selective bromination, leading to the introduction of various electrophiles in its structure. This property is significant for creating derivatives with potential applications in different fields of chemistry and biology (Gray, Konopski, & Langlois, 1994).
Tautomerism and Complex Formation : This compound demonstrates interesting behavior in tautomerism and complex formation with different metal ions. These properties are essential for understanding its interactions and potential applications in coordination chemistry and materials science (Cimerman & Štefanac, 1985).
Synthetic Applications
Synthesis of Novel Compounds : The compound serves as a key intermediate in synthesizing various novel compounds, such as quinoline proton sponges. These compounds have diverse applications, including as catalysts and in pharmaceutical research (Dyablo et al., 2015).
Development of Analytical Sensors : Derivatives of 6-methoxy-N2-methylpyridine-2,3-diamine are used in developing highly selective and sensitive sensors, such as PVC membrane electrodes for ion detection. This application is crucial in environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).
Preparation of Azo Dyes : It plays a role in the synthesis of azo dyes with high pH stability. These dyes are essential in various industries, including textiles and printing (Zhao et al., 2017).
Pharmaceutical Research
- Antitumor Activity : Research has shown that derivatives of this compound, like pyrido[2,3-d]pyrimidine, have significant antitumor activity. This finding is vital for developing new cancer therapeutics (Grivsky et al., 1980).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBPVDYYNJHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420888 | |
Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N2-methylpyridine-2,3-diamine | |
CAS RN |
90817-34-8 | |
Record name | 3-Amino-2-methylamino-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90817-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-N-methylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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